2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine
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Overview
Description
2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine is a complex organic compound with a unique structure that combines a quinazoline core with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Moiety: This step involves the functionalization of the quinazoline core with a furan derivative, often through a nucleophilic substitution reaction.
tert-Butyl and Dimethyl Substitutions: These groups are introduced through alkylation reactions using tert-butyl and dimethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the quinazoline or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used to study the interactions of quinazoline derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are used in various chemical syntheses.
Uniqueness
2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine is unique due to its combination of a quinazoline core with a furan moiety, along with tert-butyl and dimethyl substitutions. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved stability.
Properties
IUPAC Name |
2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-13-7-8-14(24-13)11-21-16-9-20(5,6)10-17-15(16)12-22-18(23-17)19(2,3)4/h7-8,12,16,21H,9-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAICMOANKBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC(CC3=NC(=NC=C23)C(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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